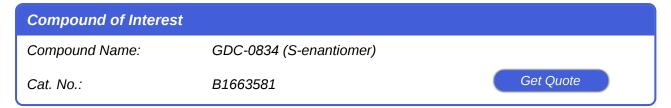


# GDC-0834 Development for Rheumatoid Arthritis: A Technical Support Guide

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Topic: Discontinuation of GDC-0834 Development for Rheumatoid Arthritis

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of the clinical development of GDC-0834 for rheumatoid arthritis (RA). The content is presented in a question-and-answer format to directly address specific issues that may be encountered during research and experimentation involving this compound.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of GDC-0834 development for rheumatoid arthritis?

The development of GDC-0834 for rheumatoid arthritis was discontinued primarily due to a significant species difference in its metabolism, leading to a lack of drug exposure in humans. [1][2] Specifically, GDC-0834 undergoes rapid and extensive amide hydrolysis in humans, a metabolic pathway that was not observed to the same extent in preclinical animal models.[1][2] This led to plasma concentrations of the parent drug being below the limit of quantitation (<1 ng/mL) in a single-dose human clinical trial.[3][4] The extensive metabolism was found to be mediated by aldehyde oxidase (AO).[5]

#### **Troubleshooting Guide**



Q2: We are using GDC-0834 in our preclinical animal models and see good efficacy. Why were these results not translatable to humans?

The discrepancy between preclinical efficacy and the lack of human clinical potential stems from the unforeseen species-specific metabolism. In preclinical species such as mice, rats, and dogs, GDC-0834 demonstrated favorable pharmacokinetic properties and efficacy in models of arthritis.[6] However, the primary route of metabolism in humans, amide hydrolysis by aldehyde oxidase, is not as prevalent in these preclinical models.[3] This highlights a critical challenge in drug development where metabolic pathways can differ significantly between species, leading to a failure in predicting human pharmacokinetics from animal data.

Q3: Our in vitro experiments with human liver microsomes did not predict the rapid metabolism of GDC-0834. What went wrong?

While in vitro metabolic stability assays using human liver microsomes are a standard part of preclinical drug development, they may not always predict the full metabolic profile of a compound. In the case of GDC-0834, the rapid amide hydrolysis is primarily mediated by aldehyde oxidase (AO), a cytosolic enzyme.[5] Standard microsomal stability assays are often designed to assess cytochrome P450 (CYP) enzyme activity, which is membrane-bound, and may not fully capture the metabolic capacity of cytosolic enzymes like AO.[7] For a more accurate prediction of metabolism by AO, it is recommended to use human liver cytosol or S9 fractions in the presence of specific AO cofactors and inhibitors.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data related to the preclinical and clinical evaluation of GDC-0834.

Table 1: GDC-0834 In Vitro and In Vivo Potency



Assay Type	Species/Syste m	Parameter	Value	Reference(s)
Biochemical Assay	-	BTK IC50	5.9 nM	[8]
Cellular Assay	-	BTK IC50	6.4 nM	[8]
In Vivo BTK Inhibition	Mouse	IC50	1.1 μΜ	[8]
In Vivo BTK Inhibition	Rat	IC50	5.6 μΜ	[8]

Table 2: Comparative Pharmacokinetics of GDC-0834 in Preclinical Species and Humans

Species	Dose	Cmax (ng/mL)	AUC (ng·h/mL)	M1 Metabolite Exposure (% of Parent)	Reference(s )
Mouse (SCID)	-	-	-	9.3%	[5]
Rat	-	-	-	1.5%	[5]
Dog	-	-	-	26%	[5]
Monkey	-	-	-	Negligible	[5]
Human	35 mg (oral)	<1	-	M1 Cmax: 142 ng/mL	[3][5]
Human	105 mg (oral)	<1	-	M1 Cmax: 390 ng/mL	[3][5]

Table 3: Comparative In Vitro Metabolism of GDC-0834



Species	In Vitro System	Intrinsic Clearance (CLint, Vmax/Km)	Fold Difference vs. Human	Reference(s)
Human	Liver Microsomes	High	-	[3]
Rat	Liver Microsomes	Low	23-fold lower	[3]
Dog	Liver Microsomes	Low	169-fold lower	[3]
Monkey	Liver Microsomes	Low	-	[3]

### **Experimental Protocols & Methodologies**

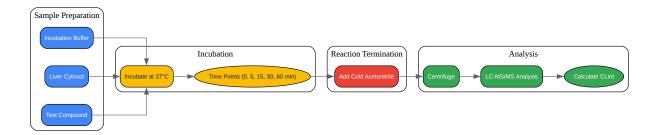
In Vitro Metabolic Stability Assay (Aldehyde Oxidase)

To assess the metabolic stability of a compound towards aldehyde oxidase, the following general protocol can be used:

- Test System: Human liver cytosol or S9 fraction.
- Compound Concentration: Typically 1 μM.
- Protein Concentration: 0.5 to 1 mg/mL.
- Incubation: The test compound is incubated with the liver cytosol/S9 fraction at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
- Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.



 Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance.



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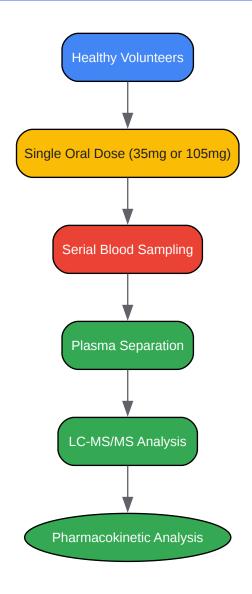
In Vitro Metabolic Stability Assay Workflow

Single-Dose Phase I Clinical Trial in Healthy Volunteers

The clinical trial to assess the human pharmacokinetics of GDC-0834 was a single-dose, ascending-dose study in healthy volunteers.

- Participants: Healthy adult volunteers.
- Design: Single ascending dose design.
- Dosing: Oral administration of GDC-0834 at doses of 35 mg and 105 mg.[5]
- Sampling: Blood samples were collected at various time points post-dose to determine the plasma concentrations of GDC-0834 and its metabolites.
- Analytical Method: Plasma concentrations of GDC-0834 and its primary metabolite, M1, were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]





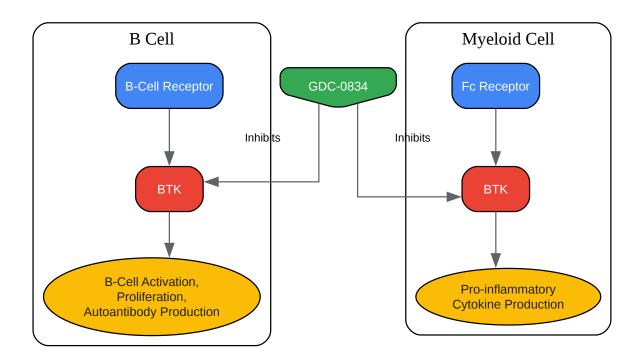
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Single-Dose Phase I Clinical Trial Workflow

#### **BTK Signaling Pathway in Rheumatoid Arthritis**

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the signaling pathways of B cells and myeloid cells, both of which play a significant role in the pathogenesis of rheumatoid arthritis. In B cells, BTK is activated downstream of the B-cell receptor (BCR) and is essential for B-cell proliferation, differentiation, and autoantibody production. In myeloid cells, such as macrophages, BTK is involved in Fc receptor (FcR) signaling, which leads to the production of pro-inflammatory cytokines.





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BTK Signaling Pathway in RA and the Target of GDC-0834

#### **Advanced Troubleshooting & Future Directions**

Q4: How can we predict and mitigate the risk of rapid metabolism by aldehyde oxidase in future drug discovery projects?

Predicting and mitigating AO-mediated metabolism is a significant challenge. Here are some strategies:

- Early In Vitro Screening: Incorporate assays with human liver cytosol or S9 fractions early in the drug discovery process to identify potential AO substrates.
- In Silico Modeling: Computational models can help predict the likelihood of a compound being an AO substrate based on its chemical structure.[9]
- Medicinal Chemistry Strategies:
  - Structural Modifications: Modify the chemical scaffold to block or reduce the susceptibility to AO-mediated hydrolysis. This can include introducing steric hindrance near the



cleavage site or altering the electronic properties of the molecule.[10]

 Prodrug Approach: Design a prodrug that is converted to the active compound in vivo, potentially bypassing the initial rapid metabolism.[10]

Q5: Are there alternative Bruton's Tyrosine Kinase (BTK) inhibitors being investigated for rheumatoid arthritis?

Yes, several other BTK inhibitors have been or are currently in clinical development for rheumatoid arthritis. These include:

- Fenebrutinib (GDC-0853): A non-covalent, reversible BTK inhibitor that has shown promising results in Phase II clinical trials for RA.[11][12][13]
- Evobrutinib: A covalent BTK inhibitor that has been evaluated in Phase II trials for RA.
- Tolebrutinib: Another BTK inhibitor that has been investigated for autoimmune diseases, including RA.

Researchers interested in targeting BTK in rheumatoid arthritis should consider these alternative compounds, keeping in mind their different mechanisms of inhibition (covalent vs. non-covalent) and their respective stages of clinical development.

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